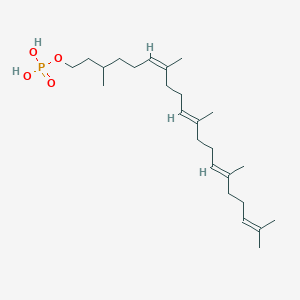

Dolichol phosphate

Description

Properties

CAS No. |

12698-55-4 |

|---|---|

Molecular Formula |

C25H45O4P |

Molecular Weight |

440.6 g/mol |

IUPAC Name |

[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenyl] dihydrogen phosphate |

InChI |

InChI=1S/C25H45O4P/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-29-30(26,27)28/h11,13,15,17,25H,7-10,12,14,16,18-20H2,1-6H3,(H2,26,27,28)/b22-13+,23-15+,24-17- |

InChI Key |

GYBNOAFGEKAZTA-QOLULZROSA-N |

SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)O |

Isomeric SMILES |

CC(CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)O |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)O |

Synonyms |

dolichol monophosphate dolichyl monophosphate dolichyl phosphate |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of Dolichol Phosphate in N-Linked Glycosylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-linked glycosylation is a fundamental and highly conserved post-translational modification essential for the proper folding, stability, trafficking, and function of a vast number of eukaryotic proteins. This intricate process, initiated in the endoplasmic reticulum (ER), is critically dependent on the lipid carrier, dolichol phosphate. This technical guide provides an in-depth exploration of the function of this compound in N-linked glycosylation, detailing its role as a scaffold for the synthesis of the precursor oligosaccharide, the enzymatic steps of the this compound cycle, and the topological challenges of this pathway. We present a compilation of quantitative data on enzyme kinetics and cellular concentrations of this compound and its derivatives. Furthermore, detailed experimental protocols for the investigation of this pathway are provided, alongside visualizations of the key processes to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction: The this compound Scaffold

N-linked glycosylation is the covalent attachment of a complex oligosaccharide, or glycan, to the nitrogen atom of an asparagine (Asn) residue within a nascent polypeptide chain. This process is not a direct assembly of sugars onto the protein. Instead, a precursor oligosaccharide, with the conserved structure Glc₃Man₉GlcNAc₂, is first synthesized on a long-chain polyisoprenoid lipid carrier embedded in the ER membrane: this compound.[1][2]

This compound serves as a hydrophobic anchor, facilitating the assembly of the hydrophilic oligosaccharide precursor at the membrane-cytosol interface and its subsequent translocation into the ER lumen. The cyclical utilization and regeneration of this compound is a central feature of this pathway, known as the this compound cycle.[1]

The this compound Cycle: A Stepwise Assembly of the Precursor Oligosaccharide

The synthesis of the Glc₃Man₉GlcNAc₂-PP-dolichol precursor is a highly ordered process that occurs in two distinct stages, separated by the ER membrane.

Cytoplasmic Assembly: Building the Core Glycan

The cycle begins on the cytoplasmic face of the ER.[1]

-

Initiation: The process is initiated by the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from UDP-GlcNAc to this compound (Dol-P), forming GlcNAc-PP-dolichol. This reaction is catalyzed by the GlcNAc-1-phosphotransferase (GPT), a key regulatory enzyme in the pathway.[3]

-

Elongation: A second GlcNAc residue is added, followed by the sequential addition of five mannose (Man) residues from GDP-mannose. These reactions are catalyzed by a series of mannosyltransferases, including ALG1, ALG2, and ALG11.[4][5] This results in the formation of the intermediate Man₅GlcNAc₂-PP-dolichol.

Translocation into the ER Lumen

The Man₅GlcNAc₂-PP-dolichol intermediate is then translocated across the ER membrane into the lumen. This "flipping" is a critical, protein-mediated event, with the Rft1 protein identified as a key flippase.[1]

Luminal Elongation and Transfer to the Polypeptide

Once in the ER lumen, the oligosaccharide is further elongated.[1]

-

Mannosylation and Glucosylation: Four additional mannose residues and three terminal glucose (Glc) residues are added. The donors for these sugars are not nucleotide sugars directly, but rather dolichol-phosphate-mannose (Dol-P-Man) and dolichol-phosphate-glucose (Dol-P-Glc). These activated monosaccharides are synthesized on the cytoplasmic side of the ER and then flipped into the lumen.[1][6]

-

The Final Precursor: The fully assembled precursor oligosaccharide is Glc₃Man₉GlcNAc₂-PP-dolichol.

-

Transfer to the Protein: The entire oligosaccharide is transferred en bloc from dolichol pyrophosphate to the side-chain amide nitrogen of an asparagine residue within the consensus sequence Asn-X-Ser/Thr (where X can be any amino acid except proline) of a nascent polypeptide. This crucial step is catalyzed by the oligosaccharyltransferase (OST) complex.[1][7]

Recycling of Dolichol Pyrophosphate

After the transfer of the oligosaccharide, the remaining dolichol pyrophosphate (Dol-PP) is dephosphorylated to this compound by a phosphatase, making it available for a new round of precursor synthesis on the cytoplasmic side of the ER.[8]

Quantitative Data

A comprehensive understanding of the N-linked glycosylation pathway requires quantitative data on the enzymes and intermediates involved. The following tables summarize key kinetic parameters and cellular concentrations reported in the literature.

| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference |

| Oligosaccharyltransferase (OST) | C. lari (bacterial) | Peptide | 2.60 ± 0.28 µM | 2.20 ± 0.07 peptide/s | [9] |

| Canine | Peptide (N-X-T) | - | - | [10] | |

| Canine | Peptide (N-X-S) | - | - | [10] | |

| This compound Mannose Synthase (DPMS) | S. cerevisiae | GDP-Mannose | - | - | [3] |

| E. histolytica | GDP-Mannose | 5.0 µM (unphosphorylated) | 50 pmol/min/mg | [11] | |

| E. histolytica | GDP-Mannose | 6.5 µM (phosphorylated) | 133 pmol/min/mg | [11] | |

| Human Alg2 (hAlg2) | Human | M₂Gn₂ (α-1,3)-PPhy | 15.1 µM | - | [4] |

| Human | M₂Gn₂ (α-1,6)-PPhy | 136.7 µM | - | [4] | |

| Table 1: Kinetic Parameters of Key Enzymes in N-Linked Glycosylation. This table provides a summary of reported Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for key enzymes involved in the this compound cycle. |

| Molecule | Tissue/Cell Line | Concentration | Reference |

| Dolichol | Human Adrenal Gland | 1.5 - 7.1 mg/g tissue | [12] |

| Human Pancreas | 1.5 - 7.1 mg/g tissue | [12] | |

| Human Pituitary Gland | 1.5 - 7.1 mg/g tissue | [12] | |

| Human Testis | 1.5 - 7.1 mg/g tissue | [12] | |

| Human Thyroid Gland | 1.5 - 7.1 mg/g tissue | [12] | |

| Mouse Testis | 160 µg/g tissue | [13] | |

| Mouse Preputial Glands | 1270 µg/g tissue | [13] | |

| Dolichyl Phosphate (Dol-P) | Human Tissues | 1 - 9% of total dolichol | [12] |

| Mouse Kidneys (1-month-old) | - | [14] | |

| Mouse Kidneys (24-month-old) | 7-fold increase from 1-month-old | [14] | |

| Mouse Liver (1-month-old) | - | [14] | |

| Mouse Liver (24-month-old) | 6-fold decrease from 1-month-old | [14] | |

| Regenerating Rat Liver (Day 1) | Lower than normal liver | [15] | |

| Regenerating Rat Liver (Day 3-5) | Increased from normal liver | [15] | |

| CHO Cells | 7.5 pmol/10⁶ cells (total dolichol) | [16] | |

| Table 2: Cellular and Tissue Concentrations of Dolichol and Dolichyl Phosphate. This table summarizes the reported concentrations of dolichol and its phosphorylated form in various biological samples. |

Experimental Protocols

The study of this compound and its role in N-linked glycosylation employs a variety of biochemical and analytical techniques.

In Vitro Oligosaccharyltransferase (OST) Assay

Objective: To measure the activity of the OST complex and characterize its substrate specificity.

Methodology:

-

Preparation of Components:

-

OST Enzyme: A detergent-solubilized microsomal fraction containing the OST complex is prepared from a suitable source, such as yeast or mammalian cells.

-

Lipid-Linked Oligosaccharide (LLO) Donor: A preparation of Glc₃Man₉GlcNAc₂-PP-dolichol is obtained either through purification from biological sources or via chemoenzymatic synthesis. The LLO can be radiolabeled for detection.

-

Acceptor Peptide: A synthetic peptide containing the Asn-X-Ser/Thr consensus sequence is used as the acceptor substrate. The peptide can be fluorescently labeled for non-radioactive detection.

-

-

Reaction: The OST enzyme, LLO donor, and acceptor peptide are incubated together in a reaction buffer containing appropriate detergents and divalent cations (e.g., Mn²⁺) to support enzyme activity.

-

Analysis:

-

Radiolabeling: If a radiolabeled LLO is used, the reaction products are separated by SDS-PAGE, and the glycosylated peptide is detected by autoradiography or phosphorimaging.

-

Fluorescence: If a fluorescently labeled peptide is used, the products are separated by SDS-PAGE, and the glycosylated peptide is visualized and quantified using a fluorescence imager.[17]

-

Metabolic Labeling of Glycoproteins

Objective: To study the synthesis and processing of N-linked glycans in living cells.

Methodology:

-

Labeling: Cultured cells are incubated in a medium containing a radiolabeled sugar precursor, such as [³H]-mannose or [³⁵S]-methionine (to label the protein backbone).[2]

-

Lysis and Immunoprecipitation: After the labeling period, cells are lysed, and the glycoprotein of interest is isolated by immunoprecipitation using a specific antibody.

-

Analysis: The immunoprecipitated glycoprotein is subjected to SDS-PAGE, and the radiolabeled protein is detected by autoradiography. The size shift of the protein upon treatment with endoglycosidases (e.g., Endo H or PNGase F), which remove N-linked glycans, can confirm glycosylation.

Isolation and Analysis of Dolichol-Linked Oligosaccharides (LLOs)

Objective: To isolate and characterize the different LLO intermediates.

Methodology:

-

Extraction: Lipids, including LLOs, are extracted from cells or tissues using a series of solvent extractions with chloroform/methanol/water mixtures.

-

Purification: The crude lipid extract is subjected to chromatographic techniques, such as DEAE-cellulose chromatography or high-performance liquid chromatography (HPLC) on a silica-based column, to separate the different LLO species based on the size and charge of the oligosaccharide.

-

Analysis:

-

Thin-Layer Chromatography (TLC): TLC can be used for a rapid, qualitative analysis of the LLO profile.[18]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the precise mass and composition of the isolated LLOs.[16]

-

Visualizations

N-Linked Glycosylation Pathway

Caption: The N-linked glycosylation pathway.

Experimental Workflow for LLO Analysis

Caption: Workflow for LLO analysis.

Conclusion

This compound is an indispensable component of the N-linked glycosylation pathway, acting as a lipid anchor and carrier for the assembly of the precursor oligosaccharide. The intricate this compound cycle, spanning the cytoplasm and lumen of the endoplasmic reticulum, ensures the precise and efficient synthesis of the Glc₃Man₉GlcNAc₂ oligosaccharide, which is then transferred to nascent proteins. A thorough understanding of the enzymes, intermediates, and regulation of this pathway is crucial for researchers in cell biology and for professionals in drug development, as defects in N-linked glycosylation are associated with a range of human diseases. The experimental protocols and quantitative data presented in this guide provide a valuable resource for the continued investigation of this fundamental cellular process.

References

- 1. Substrate specificities and reaction kinetics of the yeast oligosaccharyltransferase isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Relationships among dolichyl phosphate, glycoprotein synthesis, and cell culture growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative proteomics analysis reveals important roles of N-glycosylation on ER quality control system for development and pathogenesis in Magnaporthe oryzae | PLOS Pathogens [journals.plos.org]

- 4. Topological and enzymatic analysis of human Alg2 mannosyltransferase reveals its role in lipid-linked oligosaccharide biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physical interactions between the Alg1, Alg2, and Alg11 mannosyltransferases of the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Oligosaccharyltransferase structures provide novel insight into the mechanism of asparagine-linked glycosylation in prokaryotic and eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteomic analysis of mammalian oligosaccharyltransferase reveals multiple subcomplexes that contain Sec61, TRAP, and two potential new subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Research Collection | ETH Library [research-collection.ethz.ch]

- 10. Comparative rates of transfer of lipid-linked oligosaccharides to endogenous glycoprotein acceptors in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeted Proteomics Reveals Quantitative Differences in Low-Abundance Glycosyltransferases of Patients with Congenital Disorders of Glycosylation [mdpi.com]

- 12. Glycosylation by Chinese hamster ovary cells in this compound-supplemented cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Dolichol metabolism in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Comparative rates of transfer of lipid-linked oligosaccharides to endogenous glycoprotein acceptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Linchpin of Glycosylation: A Technical Guide to Dolichol Phosphate's Role as a Glycosyl Carrier Lipid

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-linked glycosylation is a pivotal post-translational modification, profoundly impacting protein folding, stability, trafficking, and function. Central to this intricate process is dolichol phosphate, a long-chain polyisoprenoid lipid that serves as a membrane-anchored carrier for the assembly of a precursor oligosaccharide. This technical guide provides a comprehensive overview of the function of this compound in glycosylation, with a focus on the this compound cycle. It details the biosynthesis of dolichol, the enzymatic steps of lipid-linked oligosaccharide (LLO) assembly, and the topological challenges of this pathway within the endoplasmic reticulum. Furthermore, this guide presents quantitative data on the cellular concentrations of dolichol and its derivatives, and the kinetics of key enzymes involved in the cycle. Detailed experimental protocols for the extraction, purification, and analysis of dolichol-linked intermediates are also provided to facilitate further research in this vital area of cell biology and drug development.

Introduction: The Central Role of this compound

N-linked glycosylation commences in the endoplasmic reticulum (ER) with the covalent attachment of a pre-assembled oligosaccharide, Glc₃Man₉GlcNAc₂, to nascent polypeptide chains at specific asparagine residues. This complex glycan is not synthesized directly on the protein but is first meticulously constructed on a lipid carrier, this compound (Dol-P). Dolichol, a long-chain unsaturated polyisoprenoid alcohol, is an essential component of this process.

The assembly of the dolichol-linked oligosaccharide (LLO) occurs through a series of enzymatic reactions known as the this compound cycle. This cycle involves the sequential addition of monosaccharides from nucleotide sugar donors to Dol-P, the translocation of the LLO intermediate across the ER membrane, and the eventual transfer of the completed oligosaccharide to a target protein. Following this transfer, dolichol pyrophosphate (Dol-PP) is recycled back to Dol-P to initiate a new round of LLO synthesis.

Defects in the this compound cycle are the underlying cause of a group of rare genetic disorders known as Congenital Disorders of Glycosylation (CDG), which present with a wide array of severe clinical symptoms. A thorough understanding of dolichol's function and the enzymes involved in its metabolism is therefore of paramount importance for both fundamental research and the development of therapeutic interventions for these and other related diseases.

The this compound Cycle: A Stepwise Assembly

The synthesis of the Glc₃Man₉GlcNAc₂ precursor oligosaccharide is a highly organized sequence of reactions occurring on the ER membrane. This process can be divided into two principal stages: assembly on the cytoplasmic face and subsequent elongation within the ER lumen, culminating in the transfer to the protein.

Cytoplasmic Assembly

The cycle begins on the cytoplasmic face of the ER. The first step is the transfer of N-acetylglucosamine-1-phosphate from UDP-N-acetylglucosamine to this compound, a reaction that can be inhibited by the antibiotic tunicamycin. This is followed by the sequential addition of another N-acetylglucosamine residue and five mannose residues, forming the intermediate Man₅GlcNAc₂-PP-Dol.

Translocation and Luminal Elongation

The Man₅GlcNAc₂-PP-Dol intermediate is then translocated across the ER membrane into the lumen. The precise mechanism of this "flipping" is an active area of research, with proteins like Rft1 believed to be involved. Once in the ER lumen, the oligosaccharide chain is further extended by the addition of four more mannose residues and three glucose residues. These sugar donors are also dolichol-linked, in the form of dolichol-phosphate-mannose (Dol-P-Man) and dolichol-phosphate-glucose (Dol-P-Glc).

En Bloc Transfer and Recycling

The fully assembled Glc₃Man₉GlcNAc₂-PP-dolichol is then transferred en bloc to specific asparagine residues within the consensus sequence Asn-X-Ser/Thr of a nascent polypeptide chain. This crucial transfer is catalyzed by the multi-subunit enzyme complex, oligosaccharyltransferase (OST). After the transfer, the resulting dolichol pyrophosphate (Dol-PP) is dephosphorylated to this compound (Dol-P) by the enzyme dolichol pyrophosphate phosphatase (DOLPP1), making it available for a new round of oligosaccharide synthesis.

Beyond N-linked Glycosylation: Other Roles of this compound

The function of this compound is not limited to N-linked glycosylation. Dolichol-P-mannose, synthesized from Dol-P and GDP-mannose, serves as a mannosyl donor in several other critical glycosylation pathways.

-

O-Mannosylation: In this process, mannose is directly attached to serine or threonine residues of proteins. Dol-P-Man is the donor for this modification, which is essential for the function of proteins like α-dystroglycan in mammalian cells.

-

C-Mannosylation: This is a rare modification where a mannose residue is attached to the indole ring of a tryptophan residue via a C-C bond. Dol-P-Man has been identified as the precursor for this reaction.

-

GPI-Anchor Biosynthesis: Glycosylphosphatidylinositol (GPI) anchors tether proteins to the cell membrane. Dol-P-Man is required for the synthesis of the GPI anchor precursor.

Quantitative Data

The cellular concentrations of this compound and the yields of dolichol-linked oligosaccharides are critical parameters in understanding the dynamics of glycosylation.

Table 1: Cellular Concentrations of Dolichyl Phosphates

| Cell Type | Dolichyl Phosphate Chain Length | Concentration (pg/µL of methylated standard) | Reference |

| HeLa Cells | C70 to C105 | Low (5), Medium (20), High (50) | |

| S. cerevisiae | C65 to C95 (C75 and C80 dominant) | Not specified |

Table 2: Yields of Purified Dolichol-Linked Oligosaccharides from Mutant Yeast Strains

| Oligosaccharide Structure | Yeast Strain | Yield (nmol per chromatographic run) | Homogeneity | Reference |

| Glc₃Man₉GlcNAc₂-PP-Dol | Wild-type | 5 - 15 | 85 - 98% | |

| Man₉GlcNAc₂-PP-Dol | alg3 mutant | 5 - 15 | 85 - 98% | |

| Man₅GlcNAc₂-PP-Dol | alg3 mutant | 5 - 15 | 85 - 98% |

Clinical Relevance: Congenital Disorders of Glycosylation

Deficiencies in the enzymes of the this compound cycle lead to a class of genetic diseases known as Congenital Disorders of Glycosylation (CDG). These disorders are typically multisystemic and can be life-threatening.

-

CDG-Ie: Caused by a deficiency in dolichol-phosphate-mannose synthase (DPM1), leading to an accumulation of the Man₅GlcNAc₂-PP-Dol intermediate. Patients present with severe developmental delay, seizures, and dysmorphic features.

-

DOLK-CDG (CDG-Im): Results from mutations in the DOLK gene, which encodes dolichol kinase. This leads to a reduced supply of this compound, affecting the entire N-glycosylation pathway. A common manifestation is severe dilated cardiomyopathy.

-

DPAGT1-CDG (CDG-Ij): Caused by a deficiency in the UDP-GlcNAc:dolichol-phosphate GlcNAc-1-P transferase, the enzyme that initiates the this compound cycle.

Experimental Protocols

The study of the this compound cycle has been enabled by a variety of sophisticated experimental techniques.

Isolation and Characterization of Dolichol-Linked Oligosaccharides

Objective: To purify dolichol-linked oligosaccharides (DLOs) from biological sources for structural and functional analysis.

Methodology:

-

Homogenization and Extraction:

-

Tissues (e.g., bovine pancreas) or yeast cells are homogenized in a suitable buffer.

-

A series of solvent extractions using chloroform/methanol/water mixtures is performed to separate lipids from other cellular components.

-

-

Chromatographic Purification:

-

The lipid extract is subjected to column chromatography (e.g., aminopropyl silica) to separate DLOs based on the size of the attached oligosaccharide.

-

Fractions are collected and analyzed for the presence of DLOs.

-

In Vitro Oligosaccharyltransferase (OST) Assay

Objective: To measure the activity of OST and to characterize its substrates.

Methodology:

-

Preparation of Components:

-

OST Enzyme: A detergent-solubilized membrane fraction containing OST is prepared from yeast cells or other sources.

-

LLO Donor: A crude or purified preparation of lipid-linked oligosaccharide (e.g., Glc₃Man₉GlcNAc₂-PP-Dol) is used.

-

Acceptor Peptide: A synthetic peptide containing the N-glycosylation sequon (Asn-X-Thr/Ser) is fluorescently or radioactively labeled.

-

-

Reaction: The OST enzyme, LLO donor, and labeled acceptor peptide are incubated together in a reaction buffer.

-

Analysis:

-

The reaction products are separated from the unreacted peptide substrate by SDS-PAGE.

-

The formation of the glycopeptide product is detected and quantified by fluorescence imaging or autoradiography of the gel.

-

Pulse-Chase Analysis of N-linked Glycosylation

Objective: To follow the synthesis and processing of N-linked oligosaccharides on glycoproteins over time.

Methodology:

-

Metabolic Labeling:

-

Pulse: Cells are incubated for a short period with a radiolabeled sugar precursor, such as [³H]mannose, which is incorporated into newly synthesized oligosaccharides.

-

Chase: The radioactive medium is replaced with a medium containing an excess of unlabeled precursor. This "chases" the label through the glycosylation pathway.

-

-

Isolation:

-

At various time points during the chase, cells are lysed.

-

Specific glycoproteins of interest can be isolated by immunoprecipitation.

-

-

Analysis:

-

N-linked oligosaccharides are enzymatically released from the glycoproteins using endoglycosidases (e.g., PNGase F).

-

The released oligosaccharides are separated and analyzed by techniques such as HPLC to determine their size and composition at each time point.

-

Conclusion and Future Directions

The elucidation of the this compound cycle has provided profound insights into a fundamental cellular process. The experimental approaches detailed in this whitepaper have been instrumental in building our current understanding. However, many questions remain. The precise mechanisms of flippase action, the regulation of the this compound pool, and the interplay between glycosylation and protein quality control are active areas of research. For drug development professionals, a deep understanding of this pathway is critical, as defects in glycosylation are associated with a growing number of human diseases, and the enzymes of the this compound cycle represent

The Dolichol Phosphate Biosynthesis Pathway in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dolichol phosphate biosynthesis pathway is a critical metabolic route in mammalian cells, essential for the synthesis of N-linked glycoproteins, GPI anchors, and other vital glycoconjugates. This compound (Dol-P) acts as a lipid carrier for the assembly of oligosaccharide chains in the endoplasmic reticulum (ER). Dysregulation of this pathway is implicated in a class of rare metabolic disorders known as congenital disorders of glycosylation (CDGs) and may play a role in other pathologies, making it a pathway of significant interest for researchers and drug development professionals. This guide provides a comprehensive overview of the core pathway, quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Core Biosynthesis Pathway

The synthesis of this compound originates from the mevalonate pathway, which is also responsible for cholesterol biosynthesis. The initial steps are shared until the formation of farnesyl pyrophosphate (FPP), a key branch point intermediate.[1] From FPP, the dedicated dolichol biosynthesis pathway involves a series of elongation and modification steps primarily occurring on the cytoplasmic face of the endoplasmic reticulum.[1]

The key enzymatic steps in the mammalian this compound biosynthesis pathway are:

-

Elongation of Farnesyl Pyrophosphate (FPP): The first committed step is the sequential condensation of isopentenyl pyrophosphate (IPP) units to FPP, catalyzed by cis-prenyltransferase (also known as dehydrodolichyl diphosphate synthase, DHDDS). This enzyme elongates the polyisoprenoid chain to produce dehydrodolichyl diphosphate.[2][3] In mammals, cis-prenyltransferase is a heteromeric enzyme complex.[3]

-

Reduction of the α-isoprene unit: The α-isoprene unit of the newly synthesized polyisoprenoid is saturated by a reductase, a step that is characteristic of dolichol.[4]

-

Dephosphorylation: The resulting dehydrodolichyl diphosphate is then dephosphorylated to dolichol.

-

Phosphorylation of Dolichol: The final step is the phosphorylation of dolichol to form this compound (Dol-P), catalyzed by dolichol kinase (DOLK) .[1][5] This reaction utilizes CTP as the phosphate donor and is a critical regulatory point in the pathway.[1][5]

This compound is then utilized by various glycosyltransferases as a lipid anchor for the assembly of the oligosaccharide precursor for N-linked glycosylation. The first step in this utilization is the transfer of N-acetylglucosamine-1-phosphate to Dol-P, catalyzed by dolichyl-phosphate N-acetylglucosaminephosphotransferase (DPAGT1) .[6][7] Subsequently, other monosaccharides, such as mannose and glucose, are added from their respective dolichol-phosphate carriers (dolichol-phosphate-mannose and dolichol-phosphate-glucose) to build the complete oligosaccharide chain.[8][9]

Subcellular Localization

The enzymes of the this compound biosynthesis pathway are primarily localized to the endoplasmic reticulum, with the active sites of many of these enzymes facing the cytoplasm.[1] This localization is crucial as it positions the synthesis of Dol-P in close proximity to the machinery for protein glycosylation. Studies have also detected dolichol and its derivatives in other cellular compartments, including the Golgi apparatus, lysosomes, and mitochondria, suggesting a complex intracellular trafficking and distribution of these lipids.[1][10]

Quantitative Data

The following tables summarize key quantitative data related to the this compound biosynthesis pathway in mammalian cells.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km | Vmax | Cell/Tissue Type | Reference(s) |

| Dolichol Kinase (DOLK) | Dolichol | ~10 µM | - | Rat Liver | [11] |

| Dolichol Kinase (DOLK) | CTP | - | - | Rat Liver | [11] |

| Dolichyl-Phosphate N-Acetylglucosaminephosphotransferase (DPAGT1) | UDP-GlcNAc | ~20 µM | ~0.5 molecules/enzyme/min | Human (recombinant) | [6] |

| Dolichyl-Phosphate N-Acetylglucosaminephosphotransferase (DPAGT1) | This compound | ~10 µM | - | Human (recombinant) | [6] |

| This compound Mannose Synthase (DPMS) | GDP-Mannose | Lowered by ~35% under low CO2 | - | Capillary Endothelial Cells | [9] |

Note: Comprehensive kinetic data for all mammalian enzymes in this pathway is limited. The provided values are based on available literature and may vary depending on the specific experimental conditions.

Table 2: Dolichol and this compound Levels in Mammalian Tissues

| Tissue | Dolichol (µg/g wet weight) | Dolichyl Phosphate (as % of total dolichol) | Species | Reference(s) |

| Human Brain | - | - | Human | [12] |

| Human Adrenal Gland | High | - | Human | [12] |

| Human Pituitary Gland | High | - | Human | [12] |

| Human Testis | High | - | Human | [12] |

| Rat Liver | - | - | Rat | [12] |

| HeLa Cells | - | ~0.008% of membrane lipids | Human | [13] |

| S. cerevisiae | - | - | Yeast | [13] |

Note: Dolichol and dolichyl phosphate levels can vary significantly between tissues and with age.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Protocol 1: Subcellular Fractionation for Enzyme Localization

This protocol describes the isolation of nuclei, mitochondria, and microsomal fractions from mammalian cells or tissues to determine the subcellular localization of pathway enzymes.[10][14][15]

Materials:

-

Cell or tissue sample

-

Fractionation Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM KCl, 2 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease inhibitors)

-

Dounce homogenizer or syringe with a narrow-gauge needle

-

Centrifuge and ultracentrifuge

-

TBS with 0.1% SDS for lysate preparation

Procedure:

-

Homogenize cells or tissue in ice-cold fractionation buffer using a Dounce homogenizer or by passing the cell suspension through a 27-gauge needle multiple times.[14]

-

Incubate the homogenate on ice for 20-30 minutes.[14]

-

Nuclear Fraction: Centrifuge the homogenate at 700-800 x g for 10 minutes at 4°C. The pellet contains the nuclei. Wash the pellet with fractionation buffer and re-centrifuge. Resuspend the final nuclear pellet in TBS with 0.1% SDS.

-

Mitochondrial Fraction: Transfer the supernatant from the nuclear spin to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C. The pellet contains the mitochondria. Wash the pellet and resuspend in TBS with 0.1% SDS.[15]

-

Microsomal Fraction: Transfer the supernatant from the mitochondrial spin to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomes (ER and Golgi fragments). Resuspend the microsomal pellet in an appropriate buffer for subsequent enzyme assays.

-

The final supernatant contains the cytosolic fraction.

-

Determine the protein concentration of each fraction using a standard protein assay (e.g., Bradford or BCA). The purity of the fractions should be assessed by Western blotting for marker proteins of each organelle.

Protocol 2: Dolichol Kinase (DOLK) Activity Assay

This assay measures the CTP-dependent phosphorylation of dolichol to this compound.[5][16]

Materials:

-

Microsomal fraction (from Protocol 1)

-

Dolichol (substrate)

-

[γ-32P]CTP (radiolabeled phosphate donor)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Scintillation cocktail and counter

-

TLC plates (e.g., silica gel 60) and developing solvent (e.g., chloroform:methanol:water, 65:25:4)

Procedure:

-

Set up the reaction mixture containing assay buffer, a known amount of microsomal protein, and dolichol.

-

Initiate the reaction by adding [γ-32P]CTP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a solution to extract the lipids (e.g., chloroform:methanol, 2:1).

-

Separate the radiolabeled this compound from unreacted [γ-32P]CTP by thin-layer chromatography (TLC).

-

Visualize the TLC plate by autoradiography and excise the spot corresponding to this compound.

-

Quantify the radioactivity in the excised spot using a scintillation counter.

-

Calculate the specific activity of dolichol kinase as pmol of phosphate incorporated per mg of protein per minute.

Protocol 3: cis-Prenyltransferase (DHDDS) Activity Assay

This assay measures the incorporation of [14C]IPP into long-chain polyprenyl diphosphates.[17]

Materials:

-

Microsomal fraction

-

Farnesyl pyrophosphate (FPP, acceptor substrate)

-

[14C]Isopentenyl pyrophosphate ([14C]IPP, donor substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

TLC plates and developing solvent

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, microsomal protein, and FPP.

-

Start the reaction by adding [14C]IPP.

-

Incubate at 37°C for 1-2 hours.

-

Stop the reaction and extract the lipids.

-

Analyze the products by TLC. The radiolabeled long-chain polyprenyl diphosphates will migrate differently from the substrates.

-

Quantify the radioactivity in the product bands using a phosphorimager or by scraping the bands and using a scintillation counter.

-

Express the enzyme activity as pmol of IPP incorporated per mg of protein per hour.

Protocol 4: Quantification of Dolichol and this compound by LC-MS

This protocol provides a method for the sensitive and specific quantification of dolichol and this compound species in cultured cells using liquid chromatography-mass spectrometry (LC-MS).[13][18][19][20]

Materials:

-

Cultured mammalian cells

-

Internal standards (e.g., non-endogenous polyprenol phosphate)

-

Solvents for lipid extraction (e.g., chloroform, methanol, water)

-

Derivatization agent for this compound (e.g., trimethylsilyldiazomethane - TMSD)

-

LC-MS system with a C18 reverse-phase column

Procedure:

-

Cell Lysis and Lipid Extraction:

-

Harvest a known number of cells.

-

Add the internal standard.

-

Perform a two-phase lipid extraction using a chloroform:methanol:water system.[13]

-

The lower organic phase will contain the dolichol and this compound.

-

-

Derivatization of this compound:

-

LC-MS Analysis:

-

Inject the derivatized sample onto a C18 column.

-

Use a gradient of solvents (e.g., acetonitrile/water and isopropanol/acetonitrile with ammonium acetate and formic acid) to separate the different dolichol and methylated this compound species based on their chain length.[20]

-

Detect the analytes using a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

-

-

Quantification:

-

Generate a standard curve using known amounts of dolichol and this compound standards.

-

Calculate the concentration of each dolichol and this compound species in the sample by comparing their peak areas to the standard curve and normalizing to the internal standard and cell number.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The mammalian this compound biosynthesis pathway.

Experimental Workflow Diagram

Caption: Workflow for studying this compound biosynthesis.

Conclusion

The this compound biosynthesis pathway is a fundamental process in mammalian cells with direct implications for protein glycosylation and cellular function. This guide has provided a detailed overview of the pathway, including quantitative data and robust experimental protocols, to serve as a valuable resource for researchers and professionals in the field. A thorough understanding of this pathway is crucial for elucidating the mechanisms of related diseases and for the development of novel therapeutic strategies. The provided diagrams offer a clear visual representation of the core pathway and experimental approaches, facilitating a deeper comprehension of this intricate cellular process.

References

- 1. From glycosylation disorders to dolichol biosynthesis defects: a new class of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prenyltransferase - Wikipedia [en.wikipedia.org]

- 3. cis-Prenyltransferase: New Insights into Protein Glycosylation, Rubber Synthesis, and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Dolichol kinase - Wikipedia [en.wikipedia.org]

- 6. thesgc.org [thesgc.org]

- 7. UDP-N-acetylglucosamine—dolichyl-phosphate N-acetylglucosaminephosphotransferase - Wikipedia [en.wikipedia.org]

- 8. Dolichol-phosphate mannose synthase: structure, function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Mannose Synthase: A Glycosyltransferase with Unity in Molecular Diversities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. The mechanism and regulation of dolichyl phosphate biosynthesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dolichol: function, metabolism, and accumulation in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. docs.abcam.com [docs.abcam.com]

- 15. assaygenie.com [assaygenie.com]

- 16. Saccharomyces cerevisiae sec59 cells are deficient in dolichol kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. A New, Rapid Method for the Quantification of Dolichyl Phosphates in Cell Cultures Using TMSD Methylation Combined with LC–MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

regulation of the dolichol phosphate salvage pathway

An In-depth Technical Guide to the Regulation of the Dolichol Phosphate Pool and Recycling Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dolichyl phosphate (Dol-P) is a critical lipid carrier that is essential for multiple co- and post-translational protein modification pathways within the endoplasmic reticulum (ER), including N-linked glycosylation, O- and C-mannosylation, and the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. The cellular availability of Dol-P is a rate-limiting factor for these fundamental processes, making the regulation of its synthesis, degradation, and recycling a crucial aspect of cellular homeostasis.[1][2][3] This technical guide provides a comprehensive examination of the core enzymatic machinery that governs the this compound pool. We will delve into the key enzymes—dolichol kinase (DOLK), dolichyl-phosphatase, and dolichyl-diphosphate phosphatase (DOLPP1)—that constitute the "this compound cycle." This document summarizes key quantitative data, provides detailed experimental protocols for the analysis of this pathway, and presents visual diagrams of the core regulatory cycle and associated workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The Centrality of the this compound Cycle

The synthesis of the oligosaccharide precursor (Glc₃Man₉GlcNAc₂-PP-Dolichol) for N-linked glycosylation occurs on the ER membrane, anchored by dolichyl phosphate.[4][5] This process, along with other dolichol-dependent glycosylation events, relies on a readily available pool of Dol-P.[2][6] The regulation of this pool is not a simple linear pathway but a dynamic cycle involving phosphorylation, dephosphorylation, and recycling. The key players in this cycle are:

-

Dolichol Kinase (DOLK): Catalyzes the synthesis of Dol-P from free dolichol.

-

Dolichyl-phosphatase: Mediates the degradation of Dol-P back to dolichol.

-

Dolichyl-diphosphate Phosphatase (DOLPP1): Recycles dolichyl-diphosphate (Dol-PP), a product of N-glycosylation, back into the usable Dol-P pool.

Understanding the intricate balance and regulation of these enzymes is paramount, as defects can lead to severe human diseases, such as the Congenital Disorders of Glycosylation (CDGs).[7][8]

Core Regulatory Enzymes and Pathways

The maintenance of the Dol-P pool is controlled by the coordinated action of three key enzymes that form a regulatory cycle.

Dolichol Kinase (DOLK): The Phosphorylation Step

Dolichol kinase (EC 2.7.1.108) is the enzyme responsible for the final, committed step in the de novo synthesis of dolichyl phosphate.[9] It catalyzes the CTP-dependent phosphorylation of dolichol.[8][9] In humans, this enzyme is encoded by the DOLK gene, while its ortholog in yeast is SEC59.[8][9] DOLK is an integral membrane protein located in the endoplasmic reticulum, the site of N-glycosylation.[7][10] Mutations that result in reduced or absent DOLK activity lead to DOLK-CDG (formerly CDG-Im), a severe multi-systemic disorder, underscoring the enzyme's critical role.[7][8][11]

Dolichyl-phosphatase: The Dephosphorylation Step

Dolichyl-phosphatase (EC 3.1.3.51) counteracts the action of DOLK by catalyzing the hydrolysis of dolichyl phosphate to release free dolichol and inorganic phosphate.[12] This enzyme has been found to be most concentrated in the plasma membrane, with additional activity in the microsomes and nuclei.[1][13] This spatial separation from the primary site of Dol-P synthesis and utilization in the ER suggests a sophisticated mechanism for regulating distinct cellular pools of dolichol and its phosphorylated form, potentially preventing a futile cycle of synthesis and degradation.

Dolichyl-diphosphate Phosphatase (DOLPP1): The Recycling Step

Following the transfer of the complete oligosaccharide chain from Dol-PP to a nascent polypeptide by the oligosaccharyltransferase (OST) complex, Dol-PP is released within the ER lumen.[2] To re-enter the biosynthetic pathway, this Dol-PP must be converted back to Dol-P. This crucial recycling step is catalyzed by dolichyl-diphosphate phosphatase.[2] The human enzyme, DOLPP1 (the ortholog of yeast Cwh8), removes the terminal phosphate from Dol-PP, regenerating Dol-P for subsequent rounds of glycosylation.[2] This recycling mechanism is vital for maintaining the Dol-P pool, especially under conditions of high glycoprotein synthesis.[2]

Mechanisms of Regulation

The activity of the this compound cycle is regulated at multiple levels, ensuring that the supply of Dol-P meets cellular demand.

-

Tissue-Specific Regulation: There is clear evidence for tissue-specific control mechanisms. Dolichol kinase activity in the brain is dependent on calcium (Ca²⁺) and is regulated by the calcium-binding protein calmodulin.[14] In contrast, the liver enzyme does not require Ca²⁺ and is not affected by calmodulin inhibitors, indicating a distinct regulatory system.[14]

-

Developmental and Cell-Cycle Control: The dolichol pathway is subject to developmental programming. In the developing rat brain, dolichol kinase specific activity increases threefold postnatally, which correlates with a striking thirteen-fold increase in Dol-P levels, suggesting that DOLK is a principal determinant of the cellular Dol-P concentration during this period.[15] Furthermore, the activities of both dolichol kinase and dolichyl-diphosphate phosphatase have been shown to be dependent on the cell cycle.[8]

-

Subcellular Compartmentalization: The distinct subcellular locations of the biosynthetic and degradative enzymes provide a powerful means of regulation. DOLK is localized to the ER, where its product is immediately available for glycosylation.[7][10] Conversely, the primary localization of dolichyl-phosphatase to the plasma membrane may serve to regulate the overall cellular dolichol levels without interfering directly with the ER-specific pool of Dol-P required for glycosylation.[1][13]

Quantitative Analysis of the this compound Pool

Quantitative data provides critical insights into the dynamics and regulation of the this compound pool across different tissues and conditions.

| Parameter | Organism/Tissue | Value | Reference |

| Total Dol-P Concentration | Rat Liver | 2.9 ± 0.9 nmol/g | [16] |

| Human Liver | 10.8 µg/g | [17] | |

| Human Testis | 169 µg/g | [17] | |

| Phosphorylated Dolichol (% of total) | Human Liver | ~2% | [18] |

| Human Testis | ~10% | [18] | |

| Rat Liver | ~18% | [18] | |

| Rat Liver Microsomes | ~31% | [18] | |

| Age-Related Changes (Mouse) | Kidney Dol-P (24 vs 1 month) | 7-fold increase | [19] |

| Liver Dol-P (24 vs 1 month) | 6-fold decrease | [19] | |

| Table 1: Dolichol and Dolichyl Phosphate Content in Various Tissues. |

| Parameter | Enzyme | Condition | Value | Reference |

| Specific Activity Change | Dolichol Kinase | Rat Brain (30 days vs postnatal) | 3-fold increase | [15] |

| Apparent Km | Dolichyl-phosphatase | Rat Liver Microsomes | 0.15 mM | [20] |

| Residual Activity | Dolichol Kinase (mutant) | DOLK-CDG Patient Fibroblasts | 2% - 4% of control | [21] |

| Table 2: Kinetic and Activity Data for Regulatory Enzymes. |

Key Experimental Protocols

Analyzing the this compound pathway requires specialized methodologies. Below are detailed protocols for key experiments.

Protocol: Quantification of Dolichyl Phosphates by LC-MS

This modern method allows for the sensitive and specific quantification of various Dol-P species based on their isoprene chain length.[17][22][23]

Materials:

-

Cultured cells (e.g., ~10⁶ HeLa cells) or tissue homogenate.

-

Solvents: Dichloromethane, Methanol, Water (LC-MS grade).

-

155 mM ammonium bicarbonate buffer.

-

Trimethylsilyldiazomethane (TMSD) solution (2.0 M in hexanes).

-

LC-MS system with a reverse-phase C18 column.

-

Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 0.1% formic acid and 10 mM ammonium acetate.

-

Mobile Phase B: Isopropanol/Water (90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate.

Procedure:

-

Sample Preparation: Harvest and wash cells. Suspend the cell pellet in 200 µL of 155 mM ammonium bicarbonate buffer. For tissues, homogenize appropriately.

-

Lipid Extraction: Perform a biphasic lipid extraction using a dichloromethane:methanol mixture. Collect the lower organic phase containing the lipids.

-

Phosphate Methylation: Dry the lipid extract under nitrogen. Reconstitute in a dichloromethane:methanol mixture and add TMSD solution. Incubate for 30 minutes at room temperature to methylate the phosphate group of Dol-P. This step improves chromatographic behavior and ionization efficiency.

-

LC-MS Analysis:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Column Temperature: 55°C.

-

Flow Rate: 0.1 mL/min.

-

Gradient: A typical gradient would be: 40% B (0-3 min), linear gradient to 54% B (3-9 min), linear gradient to 90% B (9.1-17 min), hold at 90% B (17-27.5 min), then return to initial conditions and re-equilibrate.[22]

-

MS Detection: Use a high-resolution mass spectrometer operating in positive ion mode, monitoring for the specific m/z values of the methylated Dol-P species.

-

Protocol: Dolichol Kinase (DOLK) Activity Assay

This assay measures the enzymatic activity of DOLK by quantifying the transfer of a radiolabeled phosphate group from CTP to dolichol.[21]

Materials:

-

Crude cell extracts from control and experimental fibroblasts.

-

Reaction Buffer: Tris-HCl buffer (pH 7.5) containing Triton X-100, MgCl₂, and NaF.

-

Substrates: Dolichol (exogenous), [γ-³²P]CTP (radiolabeled).

-

Quenching Solution: Chloroform/Methanol (2:1, v/v).

-

DEAE-cellulose for chromatography.

-

Scintillation cocktail and counter.

Procedure:

-

Enzyme Preparation: Prepare crude cell extracts from fibroblasts by sonication or detergent lysis.

-

Reaction Setup: In a microfuge tube, combine the cell extract with the reaction buffer containing dolichol.

-

Initiate Reaction: Start the reaction by adding [γ-³²P]CTP. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Quenching: Stop the reaction by adding chloroform/methanol (2:1).

-

Product Separation: Extract the lipids. Separate the radiolabeled product, [³²P]Dol-P, from the unreacted [γ-³²P]CTP using DEAE-cellulose column chromatography. Dol-P binds to the column and can be eluted with a high-salt buffer.

-

Quantification: Measure the radioactivity of the eluted [³²P]Dol-P using liquid scintillation counting. Compare the activity in patient/experimental samples to that of controls.

Protocol: Pulse-Chase Analysis of Dolichol Metabolism

This classic technique is used to study the rate of synthesis and turnover of dolichol and its phosphorylated derivatives.[24]

Materials:

-

Rat liver slices or cultured cells.

-

Pulse Medium: Culture medium containing a radiolabeled precursor, such as [³H]mevalonolactone.

-

Chase Medium: Culture medium containing a high concentration of unlabeled mevalonolactone.

-

Solvents for lipid extraction (e.g., chloroform/methanol).

-

HPLC or TLC system for separating different lipid species.

Procedure:

-

Pulse Labeling: Incubate the liver slices or cells in the pulse medium for a short period (e.g., 5-10 minutes). During this time, the [³H]mevalonolactone is incorporated into newly synthesized isoprenoid lipids, including polyprenyl phosphates and dolichyl phosphates.

-

Chase: Remove the pulse medium, wash the cells/slices, and add the chase medium. The unlabeled precursor prevents further incorporation of radioactivity, allowing the fate of the labeled molecules to be tracked over time.

-

Time Points: Harvest samples at various time points during the chase (e.g., 0, 30, 60, 90 minutes).

-

Lipid Extraction and Analysis: At each time point, extract the lipids from the samples. Separate the different lipid classes (e.g., polyprenyl phosphate, dolichyl phosphate, free dolichol) using HPLC or TLC.

-

Quantification and Interpretation: Quantify the amount of radioactivity in each lipid fraction at each time point. A decrease of radioactivity in a precursor pool (e.g., polyprenyl phosphate) with a concurrent increase in a product pool (e.g., dolichyl phosphate) demonstrates the precursor-product relationship and allows for the calculation of metabolic flux.[24]

Implications for Drug Development and Disease

The critical role of the this compound cycle in cellular function makes it a significant area of interest for drug development and understanding disease pathogenesis.

-

Congenital Disorders of Glycosylation (CDGs): As mentioned, mutations in the DOLK gene are a direct cause of DOLK-CDG, a severe inherited disorder.[7][21] Understanding the regulation of this pathway is essential for developing potential therapeutic strategies for this and other CDGs related to dolichol metabolism.

-

Neurodegeneration and Aging: The metabolism of dolichol changes significantly with age and in neurodegenerative diseases.[4][19] During normal aging, dolichol levels tend to increase in the human brain.[4] Conversely, in Alzheimer's disease, dolichol levels are decreased while dolichyl phosphate levels are increased, suggesting an alteration in the kinase/phosphatase balance that may reflect an increased glycosylation rate or an attempt to protect the brain from oxidative stress.[4]

-

Therapeutic Targets: The enzymes of the dolichol pathway are potential therapeutic targets. For example, tunicamycin is an antibiotic that inhibits the first step of N-glycosylation (the transfer of GlcNAc-1-phosphate to Dol-P), effectively blocking the utilization of the Dol-P pool.[6] While too toxic for systemic use, it serves as a powerful research tool and a proof-of-concept for targeting this pathway. Modulating the activity of DOLK or the phosphatases could offer a more nuanced approach to controlling glycosylation in diseases like cancer, where altered glycosylation is a common feature.

Conclusion

The regulation of the this compound salvage and recycling pathway is a highly dynamic and complex process, central to cellular protein modification. The maintenance of the Dol-P pool is governed by the precise, and often tissue-specific, interplay between dolichol kinase (DOLK), dolichyl-phosphatase, and the recycling enzyme DOLPP1. The quantitative and methodological data presented here highlight the intricate control mechanisms at play. For researchers and drug development professionals, a deep and technical understanding of this cycle is not only crucial for deciphering the fundamentals of cell biology but also for identifying novel therapeutic targets for a range of human diseases rooted in glycosylation defects.

References

- 1. The subcellular localization of enzymes of dolichol metabolism in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From glycosylation disorders to dolichol biosynthesis defects: a new class of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypoglycosylation due to dolichol metabolism defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dolichol - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. medlineplus.gov [medlineplus.gov]

- 8. Genetic defects in dolichol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dolichol kinase - Wikipedia [en.wikipedia.org]

- 10. Localization of dolichyl phosphate- and pyrophosphate-dependent glycosyl transfer reactions in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dolichyl-phosphatase - Wikipedia [en.wikipedia.org]

- 13. Localization of a dolichyl phosphate phosphatase in plasma membranes of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The role of calmodulin in the regulation of dolichol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dolichol kinase and the regulation of dolichyl phosphate levels in developing brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of quantitative assay for tissue levels of dolichyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantification of Dolichyl Phosphates Using Phosphate Methylation and Reverse-Phase Liquid Chromatography–High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Separation, quantitation and distribution of dolichol and dolichyl phosphate in rat and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Age-associated changes in dolichol and dolichyl phosphate metabolism in the kidneys and liver of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scilit.com [scilit.com]

- 21. A Defect in this compound Biosynthesis Causes a New Inherited Disorder with Death in Early Infancy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A New, Rapid Method for the Quantification of Dolichyl Phosphates in Cell Cultures Using TMSD Methylation Combined with LC–MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantification of Dolichyl Phosphates Using Phosphate Methylation and Reverse-Phase Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The mechanism and regulation of dolichyl phosphate biosynthesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Choreography of Dolichol Phosphate Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolichol phosphate, a pivotal lipid carrier in the synthesis of N-linked glycoproteins, undergoes a highly compartmentalized and regulated biosynthetic pathway. Understanding the precise subcellular localization of the enzymes involved in its synthesis is critical for elucidating the mechanisms of protein glycosylation and for the development of therapeutic strategies targeting associated disorders. This technical guide provides a comprehensive overview of the cellular geography of this compound synthesis, presenting quantitative data on enzyme distribution, detailed experimental protocols for localization studies, and visual representations of the key pathways and workflows. The synthesis is predominantly orchestrated at the endoplasmic reticulum, with specific enzymatic activities also detected in other organelles, suggesting a complex interplay and transport system governing this compound homeostasis.

The Core Pathway: A Spatially Organized Assembly Line

The de novo synthesis of this compound originates from the mevalonate pathway and culminates in a series of reactions primarily localized to the endoplasmic reticulum (ER). The key enzymes involved exhibit distinct subcellular distributions, ensuring an efficient and regulated flow of intermediates.

Dehydrodolichyl Diphosphate Synthase (cis-Prenyltransferase)

The initial committed step in dolichol synthesis is catalyzed by dehydrodolichyl diphosphate synthase, also known as cis-prenyltransferase. This enzyme elongates farnesyl diphosphate (FPP) with multiple isopentenyl diphosphate (IPP) units. In eukaryotic cells, this activity is predominantly found in the endoplasmic reticulum.[1] Studies in rat liver have shown that the long-chain prenyltransferase activity is exclusively localized to the microsomal fraction, which is primarily composed of ER vesicles.[2] The active site of cis-prenyltransferase is oriented towards the cytoplasm, where its substrates, FPP and IPP, are synthesized.[1]

In yeast, two isoforms of cis-prenyltransferase, Rer2p and Srt1p, exhibit different subcellular localizations. Rer2p is localized to the ER, while Srt1p is found in lipid particles, suggesting specialized roles for dolichol synthesis in different cellular compartments.

Dolichol Kinase (DOLK)

The final step in the de novo synthesis of this compound is the phosphorylation of dolichol, catalyzed by dolichol kinase (DOLK). This CTP-dependent enzyme is also primarily an ER-resident protein.[3] Studies on rat liver microsomes have confirmed a high specific activity of dolichol kinase in this fraction.[4][5] Like cis-prenyltransferase, the active site of dolichol kinase faces the cytoplasm. The enzyme's activity has also been detected in the inner mitochondrial membrane, suggesting a role for this compound in mitochondrial glycosylation processes.[6]

Dolichyl Phosphate Phosphatase

The recycling of this compound is crucial for maintaining the pool of this essential lipid carrier. Dolichyl phosphate phosphatase catalyzes the dephosphorylation of dolichyl phosphate to dolichol. In rat liver, the highest specific activity for this enzyme is found in the plasma membrane.[7] However, significant activity is also present in the Golgi apparatus, smooth endoplasmic reticulum (SER), and rough endoplasmic reticulum (RER).[8]

Quantitative Distribution of Key Enzymes

The following tables summarize the quantitative data on the specific activities of key enzymes in the this compound synthesis pathway across different subcellular fractions from rat liver.

Table 1: Specific Activity of Dolichol Kinase in Rat Liver Subcellular Fractions

| Subcellular Fraction | Specific Activity (pmol/min/mg protein) | Reference |

| Rough Endoplasmic Reticulum (RER) | High | [4] |

| Smooth Endoplasmic Reticulum (SER) | High | [4] |

| Golgi Apparatus | Low | [4] |

| Microsomes | High | [5][7] |

| Inner Mitochondrial Membrane | Present | [6] |

| Plasma Membrane | Low | [7] |

| Nuclei | Present | [7] |

Table 2: Specific Activity of Dolichyl Phosphate Phosphatase in Rat Liver Subcellular Fractions

| Subcellular Fraction | Specific Activity (nmol/h/mg protein) | Reference |

| Plasma Membrane | Highest | [7] |

| Golgi Apparatus | High | [8] |

| Smooth Endoplasmic Reticulum (SER) | Moderate | [8] |

| Rough Endoplasmic Reticulum (RER) | Low | [8] |

| Microsomes | Present | [7] |

| Nuclei | Present | [7] |

Visualizing the Pathway and Workflows

This compound Synthesis Pathway

Caption: De novo synthesis of this compound on the cytoplasmic face of the ER.

Experimental Workflow: Subcellular Fractionation

Caption: Workflow for isolating subcellular fractions by differential centrifugation.

Experimental Workflow: Protease Protection Assay

Caption: Logic of a protease protection assay to determine protein topology.

Experimental Protocols

Subcellular Fractionation of Rat Liver for ER Isolation

Objective: To isolate a microsomal fraction enriched in endoplasmic reticulum from rat liver for subsequent enzyme assays.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

-

High-sucrose buffer: 1.3 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

-

Resuspension buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4)

-

Dounce homogenizer with a loose-fitting pestle

-

Refrigerated centrifuge and ultracentrifuge with appropriate rotors

-

Bradford protein assay reagents

Procedure:

-

Perfuse the rat liver with ice-cold saline to remove blood.

-

Excise the liver, weigh it, and mince it in 4 volumes of ice-cold homogenization buffer.

-

Homogenize the minced liver using a Dounce homogenizer with 10-15 strokes.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully collect the supernatant (post-nuclear supernatant).

-

Centrifuge the post-nuclear supernatant at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and lysosomes.

-

Collect the supernatant (post-mitochondrial supernatant) and layer it over an equal volume of high-sucrose buffer.

-

Centrifuge at 100,000 x g for 60 minutes at 4°C. The microsomal fraction will form a pellet at the bottom of the tube.

-

Carefully aspirate the supernatant and the sucrose cushion.

-

Resuspend the microsomal pellet in a minimal volume of resuspension buffer.

-

Determine the protein concentration of the microsomal fraction using the Bradford assay.

-

Aliquot and store the microsomal fraction at -80°C for future use.

Protease Protection Assay to Determine Enzyme Topology

Objective: To determine the orientation of an enzyme within the ER membrane.

Materials:

-

Isolated microsomal fraction

-

Trypsin (protease)

-

Trypsin inhibitor (e.g., soybean trypsin inhibitor)

-

Triton X-100 (detergent)

-

SDS-PAGE reagents and Western blot apparatus

-

Primary antibody against the enzyme of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Divide the microsomal fraction into three aliquots:

-

Control (no treatment)

-

Trypsin treatment

-

Trypsin + Triton X-100 treatment

-

-

For the trypsin treatment, add trypsin to the microsomal suspension to a final concentration of 100 µg/mL. Incubate on ice for 30 minutes.

-

For the trypsin + Triton X-100 treatment, first add Triton X-100 to a final concentration of 1% (v/v) to solubilize the membranes. Then, add trypsin to a final concentration of 100 µg/mL and incubate on ice for 30 minutes.

-

Stop the protease digestion in the treated samples by adding a 5-fold excess of trypsin inhibitor.

-

Prepare all samples for SDS-PAGE by adding sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform a Western blot using the primary antibody against the enzyme of interest and the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescence substrate and visualize the results.

Interpretation:

-

Cytoplasmic domain: The protein will be degraded in the presence of trypsin alone.

-

Lumenal domain: The protein will be protected from trypsin digestion in the absence of detergent but will be degraded when the membrane is solubilized with Triton X-100.

Immunofluorescence Microscopy for Enzyme Localization

Objective: To visualize the subcellular localization of a specific enzyme involved in this compound synthesis.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative: 4% paraformaldehyde in PBS

-

Permeabilization buffer: 0.1% Triton X-100 in PBS

-

Blocking buffer: 1% BSA in PBS

-

Primary antibody against the enzyme of interest

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Antifade mounting medium

Procedure:

-

Wash the cells on coverslips three times with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 30 minutes.

-

Incubate the cells with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope with appropriate filters.

Conclusion

The synthesis of this compound is a highly organized process with key enzymes strategically positioned within the cell, primarily on the cytoplasmic face of the endoplasmic reticulum. This precise localization ensures the efficient production of this vital lipid carrier for protein glycosylation. The presence of related enzymatic activities in other organelles highlights the complexity of dolichol metabolism and trafficking. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate cellular choreography of this compound synthesis and its implications in health and disease.

References

- 1. cis-Prenyltransferase: New Insights into Protein Glycosylation, Rubber Synthesis, and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dolichol metabolism in rat liver. Determination of the subcellular distribution of dolichyl phosphate and its site and rate of de novo biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dolichol kinase - Wikipedia [en.wikipedia.org]

- 4. The submicrosomal distribution of dolichol and dolichol phosphokinase activity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Properties of a dolichol phosphokinase activity associated with rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dolichol kinase activity: a key factor in the control of N-glycosylation in inner mitochondrial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The subcellular localization of enzymes of dolichol metabolism in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The submicrosomal distribution of dolichyl phosphate and dolichyl phosphate phosphatase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Dolichol Phosphate in Protein Folding and Quality Control: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of dolichol phosphate in the intricate processes of protein folding and quality control within the endoplasmic reticulum (ER). A thorough understanding of this pathway is paramount for researchers in cell biology, scientists investigating protein misfolding diseases, and professionals in drug development targeting cellular stress and glycosylation-related disorders.

Introduction: The this compound Cycle and N-Linked Glycosylation

N-linked glycosylation, a pivotal post-translational modification, is initiated by the this compound cycle. This compound, a long-chain polyisoprenoid lipid, acts as a membrane-anchored carrier for the assembly of a precursor oligosaccharide, Glc₃Man₉GlcNAc₂.[1][2] This complex glycan is synthesized in a stepwise manner on the ER membrane and then transferred en bloc to nascent polypeptide chains by the oligosaccharyltransferase (OST) complex.[1][3] This initial glycosylation event is not merely a decorative modification but a crucial signal that dictates the fate of the glycoprotein, guiding its proper folding and subsequent transit through the secretory pathway.[4]

Defects in the biosynthesis of the dolichol-linked oligosaccharide precursor lead to a group of inherited metabolic disorders known as Congenital Disorders of Glycosylation (CDG).[5] These disorders are characterized by decreased occupancy of glycosylation sites on proteins, leading to a wide range of severe clinical manifestations.[5][6]

The Calnexin/Calreticulin Cycle: Glycan-Dependent Protein Folding

Upon transfer to a polypeptide, the terminal glucose residues of the N-linked glycan are sequentially trimmed by glucosidases I and II.[7] This processing generates a monoglucosylated glycan (Glc₁Man₉GlcNAc₂) that is recognized by the lectin chaperones calnexin (a transmembrane protein) and calreticulin (a soluble ER luminal protein).[7][8] This interaction initiates the calnexin/calreticulin cycle, a key quality control checkpoint for newly synthesized glycoproteins.

Binding to calnexin or calreticulin prevents the aggregation of folding intermediates and retains them within the ER, providing an opportunity for proper conformational maturation.[7] These chaperones also recruit other folding factors, such as the thiol oxidoreductase ERp57, which facilitates the formation of correct disulfide bonds.[7]

Once the glycoprotein has achieved its correctly folded state, the final glucose residue is removed by glucosidase II, leading to its release from the calnexin/calreticulin cycle and allowing its exit from the ER.[7] However, if the protein remains misfolded, it is recognized by the enzyme UDP-glucose:glycoprotein glucosyltransferase (UGGT).[9][10] UGGT acts as a folding sensor, re-glucosylating the N-glycan of misfolded proteins and thereby directing them back to the calnexin/calreticulin cycle for another attempt at proper folding.[2][9] This cycle of de-glucosylation and re-glucosylation continues until the protein is either correctly folded or targeted for degradation.

ER-Associated Degradation (ERAD): The Fate of Terminally Misfolded Glycoproteins

Glycoproteins that repeatedly fail to achieve their native conformation are eventually targeted for degradation through the ER-associated degradation (ERAD) pathway.[8] A key signal for entry into the ERAD pathway is the trimming of mannose residues from the N-linked glycan by ER mannosidases.[11] This mannose trimming is thought to act as a "timer," where prolonged residence in the ER due to misfolding allows for sufficient mannose removal to create a degradation signal.

The trimmed mannose structures are recognized by specific lectins, such as OS-9 and XTP3-B, which are components of the ERAD machinery.[8] These lectins deliver the terminally misfolded glycoprotein to a membrane-associated ubiquitin ligase complex, such as the HRD1-SEL1L complex.[8] The misfolded protein is then retro-translocated from the ER lumen into the cytosol, where it is polyubiquitinated and subsequently degraded by the 26S proteasome.[8]

Quantitative Data Summary

Defects in the this compound pathway have quantifiable consequences on cellular processes. The following tables summarize key quantitative data from studies on congenital disorders of glycosylation and experimental models of glycosylation defects.

| Parameter | Control/Wild-Type | CDG Patient/Mutant | Fold Change | Reference |

| N-Glycosylation Site Occupancy (Transferrin) | 98-100% | Reduced | Varies with disease severity | [6] |

| Dol-P-Man Synthase Activity | 100% | ~5% | ~20-fold decrease | [12] |

| Apparent Km for GDP-Man (Dol-P-Man Synthase) | Normal | ~6-fold higher | 6 | [12] |

| ER Mannosidase I Inhibition Effect on Misfolded Protein Degradation | Normal degradation | Suppressed degradation | - | [11] |

| Chronic ER Mannosidase I Inhibition on Misfolded Protein Accumulation | Baseline | 3-fold accumulation | 3 | [11] |

Table 1: Quantitative Effects of this compound Pathway Defects on Glycosylation and Protein Quality Control.

| UPR Marker | Unstressed/Control | Glycosylation Stress | Fold Induction | Reference |

| GRP78/BiP Protein Level | Baseline | Increased | Varies | [13] |

| Phospho-eIF2α | Low | Increased | Varies | [4] |

| Spliced XBP1 mRNA | Low | Increased | Varies | [14] |

| Cleaved ATF6 | Low | Increased | Varies | [15] |

Table 2: Induction of Unfolded Protein Response (UPR) Markers in Response to Glycosylation Defects.

Experimental Protocols

Pulse-Chase Analysis of Glycoprotein Folding and Degradation

This method is used to follow a cohort of newly synthesized proteins over time to assess their folding, modification, and stability.

Materials:

-

Cell culture medium (DMEM)

-

Dialyzed fetal bovine serum (FBS)

-

[³⁵S]methionine/cysteine labeling mix

-

Chase medium (DMEM with excess unlabeled methionine and cysteine)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibody specific to the protein of interest

-

Protein A/G-agarose beads

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager or autoradiography film

Protocol:

-

Culture cells to 80-90% confluency.

-

Starve cells in methionine/cysteine-free DMEM for 30-60 minutes.

-

Pulse: Add [³⁵S]methionine/cysteine labeling mix to the starvation medium and incubate for a short period (e.g., 5-15 minutes) to label newly synthesized proteins.[16][17]

-

Chase: Remove the labeling medium and add pre-warmed chase medium.[16][17]

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), wash the cells with ice-cold PBS and lyse them in lysis buffer.[17]

-

Clarify the lysates by centrifugation.

-

Perform immunoprecipitation by incubating the lysates with the specific antibody, followed by the addition of protein A/G-agarose beads to capture the antibody-protein complexes.[18]

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the samples by SDS-PAGE and autoradiography or phosphorimaging to visualize the radiolabeled protein at different chase times. The rate of disappearance of the protein band indicates its degradation rate, while changes in mobility can indicate modifications such as glycan trimming.[16]

Co-Immunoprecipitation of ER Chaperones and Substrate Proteins

This technique is used to identify and confirm protein-protein interactions, such as the binding of a misfolded glycoprotein to calnexin.

Materials:

-

Cell lysate

-

Antibody specific to the "bait" protein (e.g., calnexin)

-

Isotype control antibody

-

Protein A/G-agarose beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Prepare cell lysate using a gentle lysis buffer to preserve protein-protein interactions.[19][20]